molecular formula C13H8ClFO3 B6398922 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% CAS No. 1261988-74-2

2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6398922
CAS RN: 1261988-74-2
M. Wt: 266.65 g/mol
InChI Key: XMAMOSCVCJQWBZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid (2C4F5HBA) is an organic compound with the molecular formula C9H6ClFO3. It is a white solid with a melting point of 161.7°C. 2C4F5HBA has a wide range of applications in industry and research, including synthesis, drug discovery, and materials science. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2C4F5HBA.

Scientific Research Applications

2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of compounds, including drugs, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. In addition, 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% is used in the synthesis of fluorescent probes and in the study of protein-ligand interactions.

Mechanism of Action

2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting AChE, 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% increases the amount of acetylcholine available for nerve transmission. This can lead to increased alertness, improved memory, and enhanced cognitive performance.
Biochemical and Physiological Effects
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to increase alertness, improve memory, and enhance cognitive performance. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to have an inhibitory effect on the growth of certain types of cancer cells. In addition, 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has been shown to have an inhibitory effect on the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective reagent for research. In addition, it is easy to handle and store, and it is not toxic or hazardous. However, there are some limitations to using 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% in laboratory experiments. It is not very soluble in water, so it must be dissolved in an organic solvent before use. In addition, it is unstable in the presence of light and air, so it must be stored in a dark, airtight container.

Future Directions

The potential applications of 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% are vast and are likely to increase in the future. One potential application is in the development of new drugs for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% could be used to develop new treatments for depression, anxiety, and other mental health disorders. It could also be used to develop new agrochemicals and materials for use in industry. Finally, 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% could be used to study protein-ligand interactions, which could lead to the development of new drugs and therapies.

Synthesis Methods

2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% can be synthesized using a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of an anhydride with an aromatic compound in the presence of an acid catalyst. This method is used to synthesize 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% from 3-fluoro-5-hydroxybenzoic acid and chloroacetic acid. Other methods of synthesis include the reaction of 2-chlorobenzoyl chloride with 3-fluoro-5-hydroxybenzaldehyde, the reaction of 3-fluoro-5-hydroxybenzaldehyde with 2-chloro-4-fluorobenzoyl chloride, and the reaction of 3-fluoro-5-hydroxybenzaldehyde with 2-chloro-4-fluorobenzoyl chloride.

properties

IUPAC Name

2-chloro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-12-5-7(1-2-11(12)13(17)18)8-3-9(15)6-10(16)4-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAMOSCVCJQWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689395
Record name 3-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261988-74-2
Record name 3-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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